molecular formula C27H25N3O3 B608736 Unii-2OH4ruc1V4 CAS No. 1795232-22-2

Unii-2OH4ruc1V4

Cat. No. B608736
M. Wt: 439.515
InChI Key: FDIWCHYTKOPHPS-QFIPXVFZSA-N
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Description

“Unii-2OH4ruc1V4” is also known as LY-3104607. It has the molecular formula C27H25N3O3 . It is a G Protein-Coupled Receptor 40 (GPR40) Agonist that is active in oral treatment for patients with type 2 diabetes mellitus.

Scientific Research Applications

Liquid-Phase Syntheses of Inorganic Nanoparticles

The development of new materials like "Unii-2OH4ruc1V4" is crucial in chemical research due to its potential applications in various industries, including electronics. Innovations in semiconductor materials, for instance, have significantly impacted the evolution of electronic devices, from vacuum tubes to miniature chips (Cushing, Kolesnichenko, & O'Connor, 2004).

CMOS Front-End for Wireless LAN Applications

"Unii-2OH4ruc1V4" materials might be applicable in dual-band CMOS front-ends for wireless communication. These technologies, operating in specific frequency bands (e.g., 2.4 GHz ISM and 5.15-GHz UNII bands), demonstrate significant advancements in gain modes and power consumption, essential for modern wireless applications (Li, Quintal, & Kenneth, 2004).

Advancements in Computing Technology

The development of materials like "Unii-2OH4ruc1V4" may have implications in the design and performance of large-scale computers. Historical advancements in computing, such as the UNIVAC-Larc computer, demonstrate the potential impact of new materials and technologies in enhancing computational power and efficiency (Eckert, 1956).

Nano-Enabled Satellite Programs

Materials like "Unii-2OH4ruc1V4" could be significant in space technology, particularly in the development of nanosatellites. Programs like the University Nanosat Program illustrate the integration of novel materials and technologies in creating versatile and responsive space vehicles (Hunyadi, Ganley, Peffer, & Kumashiro, 2004).

Role in Photoelectron Spectroscopy

"Unii-2OH4ruc1V4" may find applications in studies involving photoelectron spectroscopy. The research in thin films and their spectroscopic properties highlights the importance of advanced materials in understanding electronic states and binding energies (Black, Miserque, Gouder, Havela, Rebizant, & Wastin, 2001).

Enhancing Human Molecular Interaction Networks

In the field of biology and medicine, materials like "Unii-2OH4ruc1V4" might contribute to the development of platforms like UniHI for the analysis and visualization of human molecular interaction networks. Such platforms assist in network-based investigations, crucial for understanding biological processes and disease mechanisms (Kalathur, Pinto, Hernández-Prieto, Machado, Almeida, Chaurasia, & Futschik, 2013).

Wireless Communication Technologies

"Unii-2OH4ruc1V4" materials could be relevant in the development of antennas for wireless communication, such as WLAN and UNII applications. Innovative antenna designs are crucial for enhancing signal strength and stability in various frequency bands (Singla, Khanna, & Parkash, 2019).

properties

IUPAC Name

(3S)-3-[4-[[2-(2,6-dimethylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-6-yl]methoxy]phenyl]hex-4-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O3/c1-4-6-22(15-25(31)32)21-10-12-23(13-11-21)33-17-20-9-14-24-28-27(29-30(24)16-20)26-18(2)7-5-8-19(26)3/h5,7-14,16,22H,15,17H2,1-3H3,(H,31,32)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDIWCHYTKOPHPS-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(CC(=O)O)C1=CC=C(C=C1)OCC2=CN3C(=NC(=N3)C4=C(C=CC=C4C)C)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC#C[C@@H](CC(=O)O)C1=CC=C(C=C1)OCC2=CN3C(=NC(=N3)C4=C(C=CC=C4C)C)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Unii-2OH4ruc1V4

CAS RN

1795232-22-2
Record name LY-3104607
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1795232222
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LY-3104607
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2OH4RUC1V4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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